molecular formula C13H12N2O2 B3013985 N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide CAS No. 1484975-37-2

N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B3013985
CAS No.: 1484975-37-2
M. Wt: 228.251
InChI Key: KMDYUGFLCMCLBC-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide is a synthetic acetamide derivative featuring a pyridin-3-yl group linked to an acetamide backbone and a 4-hydroxyphenyl substituent.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-12-5-3-11(4-6-12)15-13(17)8-10-2-1-7-14-9-10/h1-7,9,16H,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDYUGFLCMCLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide typically involves the reaction of 4-hydroxyaniline with 3-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory Activity : Preliminary studies suggest that N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide may inhibit enzymes involved in inflammatory pathways. It has shown potential in modulating signaling pathways such as NF-κB and PI3K/Akt, which are crucial in inflammatory responses and cancer cell proliferation .
  • Anticancer Potential : The compound has been investigated for its anticancer properties. It may bind to specific receptors involved in cancer cell growth, suggesting its role as a modulator in cancer treatment. Further research is needed to clarify its mechanisms of action and identify specific molecular targets .
  • Drug Formulation : The compound can be formulated into various dosage forms for administration, including oral, intravenous, and topical routes. Its solubility and pharmacokinetic properties can be optimized through different formulations .

Biological Research Applications

  • Biochemical Pathway Studies : this compound can be used to study biochemical pathways related to inflammation and cancer. Its ability to interact with specific proteins makes it a valuable tool for understanding disease mechanisms .
  • Screening for Biological Activity : The compound serves as a lead compound in the screening of new drugs targeting inflammatory diseases and cancers. Its structural features allow for modifications that can enhance its activity or selectivity .

Material Science Applications

  • Synthesis of Derivatives : The compound can be used as a starting material for synthesizing various derivatives that may exhibit improved pharmacological properties or novel functionalities .
  • Development of New Materials : Due to its unique structure, this compound can be explored in the development of new materials with specific chemical properties, such as polymers or nanomaterials .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • A study highlighted its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation .
  • Another research effort focused on its anticancer effects, demonstrating that modified versions of the compound could induce apoptosis in cancer cells through mitochondrial pathways .

Comparison with Related Compounds

The following table summarizes some related compounds and their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
2-Chloro-N-(4-hydroxyphenyl)acetamideContains a chloro group instead of pyridineExhibits different reactivity due to chlorine
N-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamideLacks the chloro groupDifferent biological activity profile
2-(3-hydroxyphenyl)-N-(pyridin-3-yl)acetamideHydroxyl group on a different positionVariations in solubility and reactivity

This structural diversity enhances the potential applications of this compound in drug development and biochemical research.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s pyridin-3-yl and 4-hydroxyphenyl groups distinguish it from similar acetamide derivatives. Key comparisons include:

Compound Name Substituents Molecular Formula Key Structural Differences Potential Impact on Activity
N-(4-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide 4-Hydroxyphenyl, pyridin-3-yl C₁₃H₁₃N₂O₂ Hydroxyl group enhances polarity and H-bonding Improved solubility, target binding
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) 3-Cyanophenyl, pyridin-3-yl C₁₄H₁₁N₃O Cyano group increases electron-withdrawing effects Enhanced binding affinity to viral proteases
2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) 5-Chlorothiophen-2-yl, pyridin-3-yl C₁₁H₉ClN₂OS Chlorothiophene enhances lipophilicity Improved membrane permeability
N-(4-Hydroxyphenethyl)acetamide () 4-Hydroxyphenethyl C₁₀H₁₃NO₂ Ethyl linker instead of pyridine Reduced aromatic interactions; moderate cytotoxicity (38.3% mortality)
Antiviral Potential (SARS-CoV-2 Main Protease Inhibition)
  • Pyridin-3-yl Analogs: Compounds like 5RGZ and 5RH1 bind to the SARS-CoV-2 main protease via interactions with HIS163 and ASN142/GLN189, achieving binding affinities better than −22 kcal/mol .
  • Chlorophenyl Derivatives : 5RH2 (2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide) shows stronger hydrophobic interactions due to the chloro substituent, suggesting the target compound’s hydroxyl group could balance hydrophilicity and binding .
Cytotoxicity in Cancer Research
  • Thiadiazole-Pyridine Hybrids : Compounds like 7d (from ) exhibit IC₅₀ values of 1.8 µM against Caco-2 cells, attributed to the methoxyphenyl and thiadiazole groups. The hydroxyl group in the target compound may alter cytotoxicity profiles by modulating redox interactions .
  • N-(4-Hydroxyphenethyl)acetamide : Demonstrates 38.3% mortality in brine shrimp assays, suggesting moderate bioactivity. The pyridin-3-yl group in the target compound could enhance specificity for human cell lines .

Biological Activity

N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxyaniline with 3-pyridinecarboxylic acid derivatives. The reaction conditions can vary, but common methods include the use of acetic anhydride or acetic acid as solvents to facilitate the formation of the amide bond.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. For example, derivatives of similar pyridine frameworks have been reported to exhibit MIC values as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable efficacy .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in several in vitro studies. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, a common model for studying inflammation. The compound significantly reduced NO levels in a dose-dependent manner, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine ring or the phenolic group can enhance its potency against specific targets:

Modification Effect on Activity
Substitution at 2-position on pyridineIncreased antimicrobial activity against specific strains
Hydroxyl group at 4-position on phenylEnhanced anti-inflammatory effects due to improved solubility and interaction with biological targets

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Antiviral Activity : In a study assessing HIV inhibition, derivatives similar to this compound displayed moderate inhibitory effects against HIV-1 strains, with EC50 values ranging from 8.18 μM to 41.52 μM .
  • Cancer Research : Compounds with similar structures have been investigated for their cytotoxic effects on cancer cell lines. For example, pyridine derivatives have shown promising results in inhibiting tumor growth in vitro, indicating that modifications to the core structure could yield potent anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Substitution Reaction : React 4-aminophenol with a pyridin-3-yl acetic acid derivative under alkaline conditions (e.g., K₂CO₃ in DMF) to form the acetamide backbone .

Condensation : Use condensing agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation, ensuring stoichiometric control to minimize side products .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol yields high-purity product .

Q. How is this compound characterized structurally?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm for pyridine and phenol rings) and carbonyl signals (δ ~170 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 257.09) with <2 ppm error .
  • FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?

  • Methodological Answer : Microwave irradiation (e.g., 100–150°C, 300 W) reduces reaction time from hours to minutes by enhancing reaction kinetics. Comparative studies show a 15–20% yield increase over conventional heating, with reduced dimerization byproducts .

Q. What strategies resolve contradictions in spectral data, such as unexpected peaks in ¹H NMR?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Differentiate regioisomers by correlating proton-carbon couplings (e.g., distinguishing pyridin-3-yl vs. pyridin-4-yl substitution) .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotameric forms of the acetamide group) by analyzing peak splitting at elevated temperatures .

Q. How can X-ray crystallography determine the solid-state conformation of this compound?

  • Methodological Answer :

  • Crystallization : Use slow evaporation from a DMSO/water mixture to obtain single crystals.
  • Data Collection : Employ Cu-Kα radiation (λ = 1.5418 Å) for diffraction analysis.
  • Refinement : Software like SHELXL resolves bond angles and torsional strain, revealing intramolecular H-bonding between the phenolic -OH and acetamide carbonyl .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PyRx to model interactions (e.g., pyridine ring π-stacking with kinase active sites).
  • MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories, identifying key residues for SAR optimization .

Q. How are reaction byproducts (e.g., dimerized acetamides) identified and mitigated during synthesis?

  • Methodological Answer :

  • LC-MS/MS : Detect dimers ([M+H]+ ~513.18) using reverse-phase C18 columns.
  • Mitigation : Lower reaction temperature (50°C) and use excess pyridin-3-yl acetic acid (1.5 eq) to favor monomer formation .

Q. What modifications to the pyridine or phenol rings enhance the compound’s bioactivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ to the pyridine ring to improve metabolic stability (e.g., t₁/₂ increase from 2h to 6h in hepatic microsomes).
  • Phenol Substituents : Methylation of the phenolic -OH reduces phase II glucuronidation, enhancing bioavailability .

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